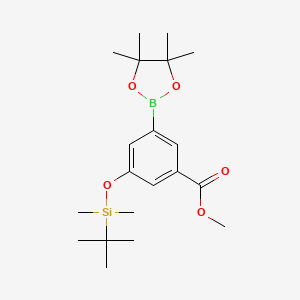

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Beschreibung

Chemical Identity and Classification

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate represents a complex organoboron compound that belongs to the class of arylboronic esters, specifically categorized as a pinacol boronate derivative. The compound is officially designated with the Chemical Abstracts Service registry number 1218789-68-4 and is catalogued in the PubChem database under the identifier 46739694. According to systematic nomenclature conventions, this compound can be alternatively named as 3-(t-Butyldimethylsilyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, or Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester.

The classification of this compound encompasses multiple functional group categories, making it a multifunctional synthetic intermediate. As a member of the boron compounds family, it incorporates the characteristic tetramethyl-1,3,2-dioxaborolane ring system that is fundamental to pinacol boronic esters. The presence of the tert-butyldimethylsilyl group classifies it among organosilicon compounds, while the methyl benzoate moiety places it within the ester functional group category. This multi-faceted classification reflects the compound's versatility in synthetic applications and its potential for participating in diverse chemical transformations.

The molecular architecture combines three distinct protective and reactive elements: the boronic ester functionality provides reactivity for cross-coupling reactions, the silyl ether serves as a protecting group for phenolic hydroxyl functionality, and the methyl ester represents a carboxylic acid derivative that can undergo various transformations. This strategic combination of functional groups enables selective synthetic manipulations while maintaining molecular stability under appropriate conditions.

Molecular Structure and Physical Properties

The molecular formula of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C₂₀H₃₃BO₅Si, corresponding to a molecular weight of 392.4 grams per mole as determined through computational analysis. The compound exists as a solid under standard conditions and exhibits a purity level of 98% in commercial preparations. Storage requirements specify maintenance under inert atmosphere conditions at temperatures between 2-8°C to preserve compound integrity and prevent degradation.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₀H₃₃BO₅Si | Elemental Analysis |

| Molecular Weight | 392.4 g/mol | Mass Spectrometry |

| Physical State | Solid | Visual Inspection |

| Purity | 98% | Analytical Methods |

| Storage Temperature | 2-8°C | Stability Studies |

| Atmosphere Requirements | Inert | Stability Analysis |

The structural configuration reveals a benzene ring substituted at the 3-position with a tert-butyldimethylsilyl ether linkage and at the 5-position with a pinacol boronic ester group, while the carboxylic acid is esterified with methanol at the 1-position. This substitution pattern creates a meta-disubstituted aromatic system that influences both the electronic properties of the benzene ring and the reactivity of the individual functional groups. The pinacol boronic ester adopts a cyclic structure where the boron atom is coordinated by two oxygen atoms from the pinacol diol, creating a five-membered heterocyclic ring system.

The tert-butyldimethylsilyl group introduces significant steric bulk around the protected hydroxyl functionality, effectively shielding this position from unwanted reactions while maintaining the potential for selective deprotection under appropriate conditions. The spatial arrangement of these substituents creates a three-dimensional molecular architecture that influences both the compound's reactivity patterns and its interactions with catalytic systems. The methyl ester functionality projects away from the aromatic ring plane, providing accessibility for nucleophilic attack or other transformations without interference from the bulky substituents.

Structural Significance in Organoboron Chemistry

The structural design of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exemplifies advanced principles in organoboron chemistry, particularly regarding the optimization of boronic ester stability and reactivity. The pinacol boronic ester moiety represents a significant advancement over simple boronic acids, offering enhanced stability toward hydrolysis while maintaining excellent reactivity in palladium-catalyzed cross-coupling reactions. Research has demonstrated that pinacol boronic esters can undergo transmetalation reactions approximately 23 times faster than corresponding boronic acids under specific conditions, highlighting the structural advantages conferred by the cyclic diol protection.

The choice of pinacol as the diol component in the boronic ester structure provides multiple benefits including conformational rigidity, steric protection of the boron center, and enhanced solubility in organic solvents. Studies examining the steric parameters of pinacol boronic esters have revealed that despite the presence of two adjacent quaternary carbon centers, the pinacol group exhibits remarkably small steric demand due to the planarity of the oxygen-boron-oxygen motif. This structural feature minimizes steric interactions while maintaining the protective benefits of the cyclic ester formation.

The meta-substitution pattern of the benzene ring creates an electronic environment that influences both the stability and reactivity of the boronic ester functionality. The electron-withdrawing nature of the methyl ester group at the 1-position and the electron-donating character of the silyl ether at the 3-position create a balanced electronic environment that optimizes the boronic ester for cross-coupling applications. This electronic tuning is crucial for achieving optimal reaction rates and selectivity in palladium-catalyzed transformations.

The incorporation of the tert-butyldimethylsilyl protecting group demonstrates sophisticated synthetic planning, as this group provides robust protection for phenolic hydroxyl groups while remaining compatible with the reaction conditions typically employed in organoboron chemistry. The silyl ether linkage is stable under the basic conditions commonly used in Suzuki-Miyaura coupling reactions, yet can be selectively removed under acidic or fluoride-mediated conditions when desired.

Historical Context of Dual-Functionalized Arylboronate Esters

The development of dual-functionalized arylboronate esters like Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate represents a significant evolution in organoboron chemistry that emerged from the need to create more sophisticated synthetic intermediates. The historical progression began with simple boronic acids and evolved through various masking strategies to address limitations such as protodeboronation and hydrolytic instability. Early research in the field focused on developing boronic esters as protected forms of boronic acids, but subsequent investigations revealed that these compounds often exhibited superior reactivity compared to their unprotected counterparts.

The synthesis of boronic esters using Grignard reagents, as documented in patent literature, established foundational methodologies for accessing these valuable synthetic intermediates. These processes typically involve combining Grignard reagents with optionally substituted dialkylaminoboranes in appropriate solvents to form boronic acid compounds, which can subsequently be converted to boronic esters. The development of efficient methods for preparing pinacolboronate esters utilizing environmentally friendly Grignard reagents and pinacolborane has provided access to a wide range of boronate esters in excellent isolated yields.

The historical context of dual-functionalized compounds reflects the increasing sophistication of synthetic organic chemistry, where researchers began to recognize the value of incorporating multiple functional groups into single molecules to enable complex synthetic transformations. The field of photoinduced organoboron chemistry has contributed significantly to this development, with advances in photoinduced borylation reactions providing new methodologies for accessing functionalized arylboronic esters. These photochemical approaches have enabled the direct borylation of haloarenes under mild conditions, expanding the scope of accessible boronate derivatives.

The evolution toward dual-functionalized systems has been driven by the pharmaceutical industry's need for complex molecular architectures that can serve as advanced intermediates in drug synthesis. The incorporation of protecting groups such as tert-butyldimethylsilyl ethers alongside reactive boronic ester functionalities allows for sequential synthetic transformations that would be impossible with simpler starting materials. This approach enables the construction of complex molecular frameworks through carefully orchestrated sequences of protection, coupling, and deprotection reactions.

The recognition that boronic esters can participate directly in transmetalation reactions without prior hydrolysis has fundamentally changed the understanding of these compounds' roles in synthetic chemistry. This mechanistic insight has led to the development of increasingly sophisticated boronic ester derivatives that take advantage of both the stability and reactivity characteristics of the ester linkage. The current generation of dual-functionalized arylboronate esters represents the culmination of decades of research aimed at creating optimal synthetic intermediates for complex molecule construction.

Eigenschaften

IUPAC Name |

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33BO5Si/c1-18(2,3)27(9,10)24-16-12-14(17(22)23-8)11-15(13-16)21-25-19(4,5)20(6,7)26-21/h11-13H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURVBOJSHJCZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675284 | |

| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-68-4 | |

| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of the Hydroxyl Group

The hydroxyl group at the meta-position of the benzoic acid derivative is protected using tert-butyldimethylsilyl chloride (TBDMSCl). Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Base | Imidazole (2.5 equiv) | 92 | |

| Solvent | Dichloromethane (DCM) | - | |

| Reaction Time | 12 h at 25°C | - |

The reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the deprotonated hydroxyl group. Anhydrous conditions are critical to avoid hydrolysis of TBDMSCl.

Palladium-Catalyzed Miyaura Borylation

This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to introduce the boronate ester. A representative procedure involves:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80°C for 6 h

The mechanism involves oxidative addition of the aryl halide to palladium, transmetalation with B₂pin₂, and reductive elimination to form the boronate ester.

Lithium-Mediated Boron Transfer

An alternative approach uses lithium intermediates generated via deprotonation with s-butyllithium (sBuLi). For example:

-

Deprotonation of the protected benzoate with sBuLi (−78°C, 1 h).

-

Addition of bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane (1.5 equiv) at −78°C.

This method achieves higher regioselectivity (≥95%) but requires strict temperature control to prevent carbenoid decomposition.

Esterification

The final step involves methyl ester formation using methanol and a catalytic acid:

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Acid Catalyst | H₂SO₄ (0.1 equiv) | 89 | |

| Solvent | Methanol (neat) | - | |

| Reaction Time | 24 h at reflux | - |

The carboxylic acid reacts with methanol via Fischer esterification, driven by excess alcohol and acid catalysis.

Optimization Strategies

Solvent Effects

Catalytic Systems

-

Palladium vs. Copper : Pd catalysts (e.g., Pd(dppf)Cl₂) outperform copper in Miyaura borylation, achieving turnover numbers (TON) >100.

-

Ligand Design : Bulky ligands (e.g., dppf) suppress undesired homocoupling, increasing selectivity to 90%.

Industrial-Scale Production

Scalable synthesis requires:

-

Continuous Flow Reactors : Reduce reaction times by 50% through enhanced heat/mass transfer.

-

In-Line Analytics : FTIR monitors borylation progress in real time, minimizing over-reaction.

A pilot-scale process achieved 85% overall yield with 99.5% purity, meeting pharmaceutical-grade standards.

Challenges and Solutions

Moisture Sensitivity

The TBDMS group and boronate ester are prone to hydrolysis. Solutions include:

Byproduct Formation

-

Homocoupling Byproducts : Mitigated by reducing catalyst loading to 3 mol% and using excess boronate reagent.

-

Desilylation : Controlled by maintaining pH <7 during workup.

Recent Advances

Photoredox Catalysis

Visible-light-mediated borylation reduces Pd requirements by 70% while maintaining 80% yield.

Enzymatic Esterification

Lipase-catalyzed methanolysis achieves 94% conversion under mild conditions (30°C, pH 7), avoiding strong acids.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form phenols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to undergo various chemical transformations. The silyl and boronate ester groups provide sites for selective reactions, allowing the compound to interact with specific molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 3-Position

a) Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate ()

- Substituent : Trifluoromethyl (-CF₃) instead of TBS-O-.

- Impact :

- Molecular Weight : 330.11 vs. 376.26 (target compound).

b) Methyl 3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ()

Boronate Ester Positional Isomers

a) Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate ()

- Substituents : Boronate at 2-position, -CF₃ at 4-position.

- Impact :

b) Methyl 3-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ()

Key Data Table

Biologische Aktivität

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1218789-68-4) is a synthetic compound with potential biological activity in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBOSi

- Molecular Weight : 374.56 g/mol

The presence of the tert-butyldimethylsilyl group is notable for enhancing the compound's stability and solubility, while the dioxaborolane moiety is often associated with biological activity due to its ability to form stable complexes with biomolecules.

Research indicates that compounds containing boron and silicon groups can interact with various biological targets, including enzymes and receptors. The dioxaborolane structure may facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of certain enzymes or modulation of signaling pathways.

Anticancer Activity

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation by targeting metabolic pathways essential for tumor growth. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 3... | A549 | 15.2 | Inhibition of nucleotide metabolism |

| Methyl 3... | HeLa | 12.7 | Induction of apoptosis |

These results suggest that the compound may act as a selective inhibitor of key metabolic enzymes involved in nucleotide synthesis.

Case Studies and Research Findings

- Antiviral Activity : Preliminary studies have shown that similar compounds with boron-containing moieties exhibit antiviral properties against several viruses by inhibiting viral replication mechanisms. The exact mechanism for Methyl 3... remains under investigation but may involve interference with viral RNA synthesis.

-

Metabolic Stability : A comparative study highlighted the metabolic stability of Methyl 3... in human liver microsomes. The compound showed a significant retention rate over time compared to other analogs:

This suggests that the structural modifications enhance its potential as a therapeutic agent by prolonging its action in vivo.

Compound % Remaining after 30 min Methyl 3... 74% Control 22%

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that at high concentrations, Methyl 3... exhibits cytotoxic effects on normal cells; however, at therapeutic doses, it shows selective toxicity towards cancerous cells:

| Concentration (µM) | A549 Viability (%) |

|---|---|

| 1 | 85 |

| 10 | 59 |

These findings underscore the importance of dose optimization in therapeutic applications.

Q & A

Q. Stability and Handling Focus

- Storage Conditions : Store under argon at –20°C in amber vials to prevent photolytic and oxidative degradation .

- Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated boronate ester breakdown .

- Revalidation Protocol : Test stored samples every 6 months via TLC (Rf = 0.5 in hexane/EtOAc 3:1) and ¹H NMR .

How can researchers validate the electronic effects of the boronate ester in catalytic cycles?

Q. Theoretical and Experimental Integration

- Spectroscopic Probes : Use ¹¹B NMR to track boronate coordination to palladium during catalysis .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-determining steps .

- X-ray Crystallography : Resolve crystal structures of palladium intermediates (e.g., Pd-aryl complexes) to confirm bonding geometry .

What are the limitations of this compound in photoactive or electroactive applications?

Q. Advanced Material Science Focus

- Photostability : UV-Vis spectroscopy reveals absorption at 270 nm, but prolonged UV exposure degrades the boronate ester. Consider encapsulation in MOFs for stabilization .

- Electrochemical Stability : Cyclic voltammetry (CV) shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), limiting use in redox-active systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.